molecular formula C12H16O B3054218 6-Phenylhexan-3-one CAS No. 58977-36-9

6-Phenylhexan-3-one

Cat. No.: B3054218
CAS No.: 58977-36-9
M. Wt: 176.25 g/mol
InChI Key: VYHIWVYNVGQASJ-UHFFFAOYSA-N
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Description

6-Phenylhexan-3-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

58977-36-9

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-phenylhexan-3-one

InChI

InChI=1S/C12H16O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

VYHIWVYNVGQASJ-UHFFFAOYSA-N

SMILES

CCC(=O)CCCC1=CC=CC=C1

Canonical SMILES

CCC(=O)CCCC1=CC=CC=C1

Key on ui other cas no.

58977-36-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine)phenoxymethyl-copoly(styrene-1%-divinylbenzene)-resin (0.15 g, approx. 0.75 mmol/g 0.11 mmol) is suspended in diethyl ether (1 mL) and treated with 1 M solution of ethyl magnesium bromide in tetrahydrofuran (0.34 mL, 0.34 mmol). The reaction mixture is agitated for 18 hours, and then quenched by the addition of 2 M HCl (aq) (approx. pH 3 is obtained). The mixture is agitated for 30 minutes. Sodium sulfate is added and the mixture is filtered through a plug of silica gel, washed thoroughly with dichloromethane and concentrated to give of 6-phenylhexan-3-one. GC MS (EI) Area=97.1%, m/z 176.2 (M)+; MS (EI-LRP) m/z 176 (M)+; NMR (300 MHz, CDCl3) δ 1.02 (t, 3H), 1.9 (m, 2H), 2.4 (m, 4H) 2.6 (m, 2H), 7.2-7.3 (m, 5H).
[Compound]
Name
N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenoxymethyl-copoly(styrene-1%-divinylbenzene)
Quantity
0.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five

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